N-(3,4-Dimethoxybenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine
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Overview
Description
N-(3,4-Dimethoxybenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxybenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-(2,4-dimethylbenzyl)-1-piperazine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxybenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxybenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine involves its interaction with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxybenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazine
- N-(3,4-Dimethoxybenzylidene)-4-(2,4-dimethylphenyl)-1-piperazinamine
Uniqueness
N-(3,4-Dimethoxybenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to similar compounds. Its unique combination of functional groups can result in different reactivity and biological activity.
Properties
Molecular Formula |
C22H29N3O2 |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]methanimine |
InChI |
InChI=1S/C22H29N3O2/c1-17-5-7-20(18(2)13-17)16-24-9-11-25(12-10-24)23-15-19-6-8-21(26-3)22(14-19)27-4/h5-8,13-15H,9-12,16H2,1-4H3/b23-15+ |
InChI Key |
XGACZNQQTYRTBP-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)/N=C/C3=CC(=C(C=C3)OC)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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